Product packaging for Acetylhymenograndin(Cat. No.:CAS No. 72264-72-3)

Acetylhymenograndin

Cat. No.: B14452071
CAS No.: 72264-72-3
M. Wt: 408.4 g/mol
InChI Key: MOYXNJHXWIYEQO-KSKIZGMASA-N
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Description

Acetylhymenograndin is a high-purity chemical compound provided for research and development purposes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring that their work with this material complies with all relevant regulations and guidelines. The specific biochemical properties, mechanism of action, and potential research applications of this compound are areas of ongoing scientific investigation. Please consult the scientific literature for the latest research findings. For further technical details and specifications, contact our scientific support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O8 B14452071 Acetylhymenograndin CAS No. 72264-72-3

Properties

CAS No.

72264-72-3

Molecular Formula

C21H28O8

Molecular Weight

408.4 g/mol

IUPAC Name

[(3aR,5R,5aS,6R,7R,8R,8aS,9aR)-7,8-diacetyloxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate

InChI

InChI=1S/C21H28O8/c1-9-7-15-14(10(2)20(25)29-15)8-21(6)16(9)17(26-11(3)22)18(27-12(4)23)19(21)28-13(5)24/h9,14-19H,2,7-8H2,1,3-6H3/t9-,14-,15-,16-,17-,18-,19+,21+/m1/s1

InChI Key

MOYXNJHXWIYEQO-KSKIZGMASA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H]([C@H]([C@@H]3OC(=O)C)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(CC3(C1C(C(C3OC(=O)C)OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylhymenograndin typically involves the acetylation of hymenograndin. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually conducted under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Acetylhymenograndin can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in alcoholic solvents.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated forms of the compound.

Scientific Research Applications

Acetylhymenograndin has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.

    Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: Studies explore its therapeutic potential, particularly in the treatment of inflammatory conditions and as an antimicrobial agent.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of acetylhymenograndin involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence signal transduction pathways, and alter gene expression. These effects are mediated through its binding to receptors or enzymes, leading to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetylhymenograndin belongs to the secohelenanolide subclass of sesquiterpene lactones, which are notable for their biological activities and structural diversity. Below is a detailed comparison with its structural analogs, focusing on Hymenosignin (a co-isolated compound) and other related sesquiterpene lactones.

Structural and Stereochemical Differences

Parameter This compound Hymenosignin
Molecular Formula C₂₆H₃₂O₁₀ C₂₄H₃₀O₈ (inferred from biosynthetic data)
Key Substituents Two acetyloxy groups at C7 and C8; methyl groups at C5 and C8a Likely fewer acetyl groups; stereochemical variation at C3a and C5a
Stereochemistry (3aR,5R,5aS,6R,7R,8R,8aS,9aR) configuration confirmed via X-ray analysis Revised stereochemistry at C3a and C5a compared to earlier models
Biosynthetic Precursor Hypothesized to derive from hymenovin via acetylation Likely shares a common precursor with this compound but diverges in modifications

Physicochemical Properties

This modification could influence bioavailability and bioactivity.

Key Research Findings

Structural Revision: X-ray analysis of this compound corrected prior stereochemical misinterpretations of its parent compound, hymenograndin, highlighting the necessity of advanced crystallographic techniques in natural product chemistry .

Biosynthetic Insights: The coexistence of this compound and hymenosignin implies a bifurcated biosynthetic route in Hymenoxys insignis, offering a model for studying enzyme specificity in sesquiterpene diversification .

Q & A

Q. How should researchers design experiments to isolate Acetylhymenograndin from natural sources?

To ensure successful isolation, experimental design should include:

  • Detailed extraction protocols (e.g., solvent selection, temperature, and duration) tailored to the source material.
  • Validation steps using chromatography (HPLC, TLC) and spectroscopic methods (NMR, MS) for purity assessment.
  • Documentation of all procedures in the main text or supplementary materials to enable reproducibility .

Q. What are best practices for ensuring reproducibility in this compound studies?

  • Provide exhaustive experimental details, including reagent sources, instrument calibration data, and raw datasets.
  • Use standardized controls and reference compounds for comparative analysis.
  • Adhere to journal guidelines for supplementary materials to share protocols, spectral data, and characterization results .

Q. How can researchers conduct a comprehensive literature review on this compound?

  • Utilize specialized chemistry databases (e.g., SciFinder, Reaxys) to identify primary studies.
  • Filter results by methodology (e.g., synthesis routes, bioactivity assays) and assess study quality using criteria like sample size and statistical rigor.
  • Track citations to resolve contradictions or identify knowledge gaps .

Q. What statistical considerations are critical when reporting this compound results?

  • Report measurements with precision aligned with instrument capabilities (e.g., ±0.001 g for analytical balances).
  • Define statistical significance thresholds (e.g., p < 0.05) and justify deviations from standard practices.
  • Include error bars (e.g., standard deviation) in graphs and detail statistical tests (t-tests, ANOVA) in methods .

Q. How to validate analytical methods for quantifying this compound?

  • Perform linearity, accuracy, and precision tests using spiked samples or certified reference materials.
  • Validate limits of detection (LOD) and quantification (LOQ) through repeated measurements.
  • Cross-validate results with orthogonal techniques (e.g., LC-MS vs. UV-Vis spectroscopy) .

Advanced Research Questions

Q. How can researchers assess heterogeneity in meta-analyses of this compound’s pharmacological effects?

  • Calculate heterogeneity metrics such as (proportion of total variation due to between-study differences) and H (scaled χ² statistic).
  • Use random-effects models to account for variability and subgroup analyses to identify confounding factors (e.g., dosage, model systems) .

Q. What strategies resolve conflicting data in this compound research?

  • Conduct sensitivity analyses to evaluate the impact of outlier studies.
  • Replicate key experiments under controlled conditions to isolate variables (e.g., purity, solvent effects).
  • Apply systematic review frameworks (e.g., PRISMA) to critically appraise study quality and bias .

Q. How to optimize synthesis protocols for this compound derivatives?

  • Employ Design of Experiments (DoE) to test reaction parameters (e.g., catalyst loading, temperature).
  • Characterize intermediates and products using hyphenated techniques (e.g., LC-MS/MS) for real-time monitoring.
  • Compare yield and efficiency against computational models (e.g., DFT calculations) .

Q. What interdisciplinary approaches enhance this compound research?

  • Integrate omics technologies (e.g., metabolomics) to map biosynthetic pathways in source organisms.
  • Collaborate with computational chemists to predict bioactivity and optimize pharmacokinetic properties.
  • Use machine learning to analyze high-throughput screening data for structure-activity relationships .

Q. How to apply FAIR principles to this compound data management?

  • Ensure data is F indable (DOIs, metadata tags), A ccessible (open repositories), I nteroperable (standardized formats like SDF), and R eusable (detailed protocols).
  • Adhere to chemical data standards (e.g., IUPAC nomenclature) and regulatory guidelines for electronic lab notebooks .

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